(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid
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Overview
Description
(3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C18H14BNO2 and a molecular weight of 287.12 g/mol . This compound is characterized by the presence of a carbazole moiety attached to a biphenyl structure, which is further functionalized with a boronic acid group. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps :
Starting Materials: The synthesis begins with 9-(3-bromophenyl)carbazole and trimethyl borate.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction mixture is heated to reflux in an appropriate solvent such as toluene or THF (tetrahydrofuran).
Purification: The product is purified by recrystallization or column chromatography to obtain the desired boronic acid derivative with high purity.
Industrial Production Methods: In an industrial setting, the production of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions:
Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Substitution Reactions: The boronic acid group can participate in various substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
Solvents: Toluene, THF, and other organic solvents.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as OLEDs (organic light-emitting diodes) and OPVs (organic photovoltaics).
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of biologically active compounds and pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a ligand in metal-catalyzed reactions. The boronic acid group coordinates with metal centers, facilitating the formation of carbon-carbon bonds through Suzuki coupling reactions . The carbazole moiety provides additional stability and electronic properties to the compound, making it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
(9-Phenyl-9H-carbazol-3-yl)boronic acid: Similar structure but with a different substitution pattern on the carbazole ring.
(9-([1,1’-Biphenyl]-3-yl)-9H-carbazol-3-yl)boronic acid: Another boronic acid derivative with a biphenyl and carbazole structure.
mCBP-CN (3,3′-di(carbazol-9-yl)-5-cyano-1,1′-biphenyl): Contains two carbazole units attached to a biphenyl linker with a cyano group.
Uniqueness:
Functional Group Positioning: The unique positioning of the boronic acid group in (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid provides distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C24H18BNO2 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
[4-(3-carbazol-9-ylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-14-12-17(13-15-19)18-6-5-7-20(16-18)26-23-10-3-1-8-21(23)22-9-2-4-11-24(22)26/h1-16,27-28H |
InChI Key |
BUIMQLGTVFCJDV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(O)O |
Origin of Product |
United States |
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